Cas no 1803599-58-7 (1-Cyclopropyl-1-methylhydrazine hydrochloride)

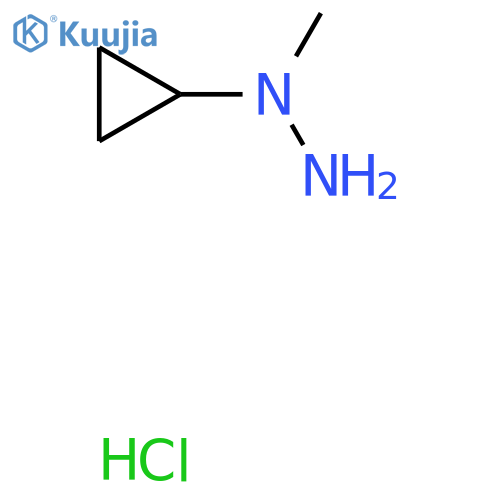

1803599-58-7 structure

商品名:1-Cyclopropyl-1-methylhydrazine hydrochloride

1-Cyclopropyl-1-methylhydrazine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-cyclopropyl-1-methylhydrazine hydrochloride

- 1-cyclopropyl-1-methylhydrazine;hydrochloride

- 1-Cyclopropyl-1-methylhydrazine hydrochloride

-

- インチ: 1S/C4H10N2.ClH/c1-6(5)4-2-3-4;/h4H,2-3,5H2,1H3;1H

- InChIKey: QWMVELSXFXJWKV-UHFFFAOYSA-N

- ほほえんだ: Cl.N(C)(C1CC1)N

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 49.5

- トポロジー分子極性表面積: 29.3

1-Cyclopropyl-1-methylhydrazine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-192743-5.0g |

1-cyclopropyl-1-methylhydrazine hydrochloride |

1803599-58-7 | 95% | 5g |

$2525.0 | 2023-06-01 | |

| Enamine | EN300-192743-0.1g |

1-cyclopropyl-1-methylhydrazine hydrochloride |

1803599-58-7 | 95% | 0.1g |

$301.0 | 2023-09-17 | |

| Enamine | EN300-192743-1.0g |

1-cyclopropyl-1-methylhydrazine hydrochloride |

1803599-58-7 | 95% | 1g |

$871.0 | 2023-06-01 | |

| Enamine | EN300-192743-10.0g |

1-cyclopropyl-1-methylhydrazine hydrochloride |

1803599-58-7 | 95% | 10g |

$3746.0 | 2023-06-01 | |

| 1PlusChem | 1P01BHC4-1g |

1-Cyclopropyl-1-methylhydrazine hydrochloride |

1803599-58-7 | 95% | 1g |

$1003.00 | 2025-03-19 | |

| A2B Chem LLC | AW14500-10g |

1-cyclopropyl-1-methylhydrazine hydrochloride |

1803599-58-7 | 95% | 10g |

$3979.00 | 2024-04-20 | |

| 1PlusChem | 1P01BHC4-250mg |

1-Cyclopropyl-1-methylhydrazine hydrochloride |

1803599-58-7 | 95% | 250mg |

$514.00 | 2025-03-19 | |

| 1PlusChem | 1P01BHC4-5g |

1-cyclopropyl-1-methylhydrazine hydrochloride |

1803599-58-7 | 95% | 5g |

$3183.00 | 2024-06-18 | |

| A2B Chem LLC | AW14500-100mg |

1-cyclopropyl-1-methylhydrazine hydrochloride |

1803599-58-7 | 95% | 100mg |

$352.00 | 2024-04-20 | |

| A2B Chem LLC | AW14500-500mg |

1-cyclopropyl-1-methylhydrazine hydrochloride |

1803599-58-7 | 95% | 500mg |

$750.00 | 2024-04-20 |

1-Cyclopropyl-1-methylhydrazine hydrochloride 関連文献

-

1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

1803599-58-7 (1-Cyclopropyl-1-methylhydrazine hydrochloride) 関連製品

- 857369-11-0(2-Oxoethanethioamide)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 4964-69-6(5-Chloroquinaldine)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量